3-(2-ethoxyphenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(2-ethoxyphenyl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenyl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 2-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the condensation of the pyrazole derivative with 2-hydroxyacetophenone under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyphenyl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and hydroxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-ethoxyphenyl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenyl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to reduced inflammation, bacterial growth, or cancer cell proliferation, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methoxyphenyl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- 3-(2-chlorophenyl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- 3-(2-fluorophenyl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of 3-(2-ethoxyphenyl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Properties
Molecular Formula |
C20H20N4O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-(2-ethoxyphenyl)-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O3/c1-3-27-19-11-7-5-9-15(19)16-12-17(23-22-16)20(26)24-21-13(2)14-8-4-6-10-18(14)25/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-13+ |
InChI Key |
FCRFBZVWPANYAT-FYJGNVAPSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=CC=C3O |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=C(C)C3=CC=CC=C3O |
Origin of Product |
United States |
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